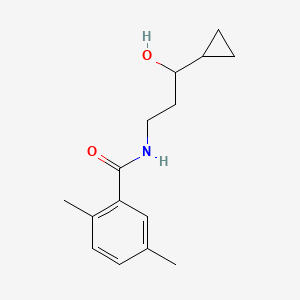
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide (4-Br-CHPBS) is a synthetic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 130-132 °C and a boiling point of 270-272 °C. 4-Br-CHPBS is a member of the sulfonamide family, and is related to other compounds such as sulfanilamide and sulfamethoxazole. It is an important research tool for studying the biochemical and physiological effects of compounds on living organisms, and has been used in a variety of laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide is not yet fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It is also believed to act as an antagonist of certain receptors, which can affect the activity of certain hormones and neurotransmitters in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide are not yet fully understood. Studies have shown that the compound has an inhibitory effect on the metabolism of drugs and other compounds. It has also been shown to have an inhibitory effect on the activity of certain hormones and neurotransmitters in the body. In addition, it has been shown to have an inhibitory effect on the growth and development of plants and animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide in laboratory experiments include its high solubility in various solvents, its low toxicity, and its low cost. The main limitation of using 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
The future directions for research involving 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide include further studies on its mechanism of action and its biochemical and physiological effects. Additionally, further studies should be conducted to determine the effects of the compound on the growth and development of plants and animals. Other potential future directions include the development of new synthesis methods and the development of new applications for the compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide involves the reaction of bromobenzene with 3-cyclopropyl-3-hydroxypropyl benzene-1-sulfonamide (CHPBS). This reaction is carried out in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 70-80 °C in a solvent such as acetonitrile. The reaction is complete when the desired product (4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide) is obtained.
Applications De Recherche Scientifique
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzene-1-sulfonamide is widely used in scientific research as a tool for studying the biochemical and physiological effects of compounds on living organisms. It has been used in a variety of laboratory experiments to study the effects of drugs on the human body, as well as to study the effects of environmental toxins on living organisms. It has also been used to study the effects of certain compounds on the growth and development of plants and animals.
Propriétés
IUPAC Name |
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c13-10-3-5-11(6-4-10)18(16,17)14-8-7-12(15)9-1-2-9/h3-6,9,12,14-15H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYFJVLTVVGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[4-(thiophen-3-yl)piperidin-1-yl]sulfonyl}phenyl)-1lambda6,2-thiazinane-1,1-dione](/img/structure/B6503315.png)
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-4-propylbenzamide](/img/structure/B6503319.png)
![methyl 2-{2-amino-5-methyl-7-oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetate](/img/structure/B6503324.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503329.png)
![4-ethyl-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]benzamide](/img/structure/B6503335.png)
![5-chloro-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]thiophene-2-carboxamide](/img/structure/B6503342.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-{[(4-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503363.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503364.png)

![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503369.png)
![N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503370.png)
![N'-(2,4-dimethoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503373.png)
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503381.png)
